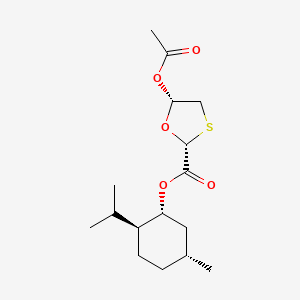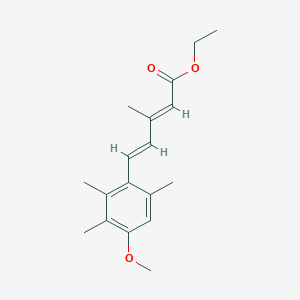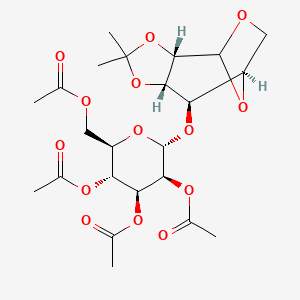
D,L-erythro-PDMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le DL-érythro-PDMP (chlorhydrate) est un composé appartenant à la classe des analogues de la céramide. Il s'agit d'un mélange de deux stéréoisomères : D-érythro-(1S,2R)-PDMP et L-érythro-(1R,2S)-PDMP . Ce composé est connu pour son rôle dans la protection de la glucosylcéramide synthase contre la dégradation et l'augmentation du niveau de céramide dans les cellules .
Analyse Biochimique
Biochemical Properties
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl interacts with glucosylceramide synthase (GCS), a pivotal enzyme in ceramide metabolism . GCS transfers a glucose residue from uridine diphosphate-glucose to ceramide, blocking apoptosis signal-pathway mediated by ceramide . PDMP has been shown to sensitize multidrug resistance (MDR) cancer cells as a result of promoting ceramide accumulation and enhancing anticancer drug concentration in cells .
Cellular Effects
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl has been shown to have significant effects on various types of cells. For instance, it has been used to reverse daunorubicin (DNR) resistance of human leukemia cell line K562/A02 . It enhances the cytotoxic effect of DNR on K562/A02 cells, accompanied by elevated cellular DNR accumulation and DNR-induced apoptosis .
Molecular Mechanism
The molecular mechanism of action of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl involves its interaction with glucosylceramide synthase (GCS) and P-glycoprotein (P-gp) . PDMP acts as a chemical inhibitor for GCS, leading to the accumulation of ceramide, a compound known to induce apoptosis . It also interacts with P-gp, a transmembrane protein that effluxes different chemical substances across plasma membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl can change over time. For example, PDMP causes an early increase in ceramide levels, but the excess ceramide is metabolically removed in the long-term . Upon incubation with PDMP in combination with other drugs, ceramide levels remain elevated .
Metabolic Pathways
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl is involved in the metabolic pathway of ceramide. It inhibits the enzyme glucosylceramide synthase (GCS), which is responsible for the conversion of ceramide into glucosylceramide .
Méthodes De Préparation
La synthèse du DL-érythro-PDMP (chlorhydrate) implique plusieurs étapes. Le composé est généralement synthétisé à partir du 1-phényl-2-décanoylamino-3-morpholino-1-propanol. Le mélange d'isomères est séparé par cristallisation en deux diastéréoisomères, qui sont ensuite séparés en énantiomères à l'aide d'isomères de l'acide dibenzoyltartrique . Les méthodes de production industrielle impliquent des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Le DL-érythro-PDMP (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des oxydants tels que le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Applications de la recherche scientifique
Le DL-érythro-PDMP (chlorhydrate) a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
Le DL-érythro-PDMP (chlorhydrate) exerce ses effets en inhibant la glucosylcéramide synthase, l'enzyme responsable de l'étape initiale de la biosynthèse des glycosphingolipides . Cette inhibition conduit à une augmentation du niveau de céramide, ce qui peut induire l'apoptose et inhiber la prolifération cellulaire . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation JNK et la voie de signalisation PI3K/Akt/mTOR .
Applications De Recherche Scientifique
DL-erythro-PDMP (hydrochloride) has a wide range of scientific research applications:
Mécanisme D'action
DL-erythro-PDMP (hydrochloride) exerts its effects by inhibiting glucosylceramide synthase, the enzyme responsible for the initial step in glycosphingolipid biosynthesis . This inhibition leads to an increase in the level of ceramide, which can induce apoptosis and inhibit cell proliferation . The molecular targets and pathways involved include the JNK signaling pathway and the PI3K/Akt/mTOR signaling pathway .
Comparaison Avec Des Composés Similaires
Le DL-érythro-PDMP (chlorhydrate) est unique par rapport à d'autres composés similaires en raison de ses stéréoisomères spécifiques et de leurs effets sur la glucosylcéramide synthase. Les composés similaires incluent :
DL-thréo-PDMP (chlorhydrate) : Ce composé inhibe également la glucosylcéramide synthase mais possède des stéréoisomères différents.
D-thréo-PDMP (chlorhydrate) : Cet énantiomère est responsable de l'inhibition de la β-1,4-galactosyltransférase 6 et de la prévention de la synthèse du lactosylcéramide.
L-thréo-PDMP (chlorhydrate) : Cet énantiomère améliore la biosynthèse des gangliosides et a des effets différents sur les processus cellulaires.
Le DL-érythro-PDMP (chlorhydrate) se distingue par son inhibition spécifique de la glucosylcéramide synthase et ses applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GGAORHGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)



![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)





